molecular formula C13H10O2 B110983 4-(4-Hydroxyphenyl)benzaldehyde CAS No. 100980-82-3

4-(4-Hydroxyphenyl)benzaldehyde

Cat. No.: B110983
CAS No.: 100980-82-3
M. Wt: 198.22 g/mol
InChI Key: LUWJPGMZEAYDBA-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)benzaldehyde is an organic compound with the molecular formula C13H10O2. It is a derivative of benzaldehyde, featuring a hydroxyl group (-OH) attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Safety and Hazards

4-(4-Hydroxyphenyl)benzaldehyde is used for research and development purposes only and is not intended for medicinal, household, or other uses . The safety data sheet for a related compound, 4-Hydroxybenzaldehyde, indicates that it causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life .

Future Directions

The future directions of 4-(4-Hydroxyphenyl)benzaldehyde research could involve further exploration of its synthesis methods and potential applications. For instance, lignin valorization, which involves the disassembly of lignin into aromatic monomers, is a promising area of research . Additionally, the development of new resonant structures for azo pyridinium salts, which are related to this compound, could be another interesting direction .

Biochemical Analysis

Biochemical Properties

4-(4-Hydroxyphenyl)benzaldehyde plays a role in various biochemical reactions. It is involved in the biosynthesis of phenolic compounds, which are crucial for plant metabolism . The compound interacts with enzymes such as 4-hydroxy cinnamoyl-CoA hydratase/lyase (4HCH) and hydroxybenzaldehyde synthase (HBS), which are involved in the biosynthesis of vanillin .

Cellular Effects

It has been suggested that it may have antimicrobial activity, as it has been found to inhibit the growth of certain bacteria

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. In the Dakin oxidation, this compound reacts with hydrogen peroxide in base to form hydroquinone . This reaction suggests that the compound may interact with biomolecules through redox reactions .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in the synthesis of 4-(4-hydroxyphenyl)-but-3-ene-2-one, a raspberry ketone precursor . This suggests that it may have stability and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. A study has shown that the compound has pharmacokinetic properties in rats, suggesting that it may have different effects at varying dosages .

Metabolic Pathways

This compound is involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds . It interacts with enzymes such as 4HCH and HBS in these pathways .

Subcellular Localization

Given its involvement in the biosynthesis of phenolic compounds, it is likely that it is localized in the cytosol where these biosynthetic pathways occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Hydroxyphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of phenol with chloroform in the presence of a base, followed by hydrolysis of the resulting intermediate . Another method includes the oxidation of p-cresol using air or oxygen under catalytic conditions .

Industrial Production Methods: Industrial production of this compound often employs the catalytic oxidation of p-cresol. This method involves the use of air or oxygen as the oxidizing agent and a suitable catalyst to facilitate the reaction . The process is efficient and yields high purity products suitable for various applications.

Comparison with Similar Compounds

Uniqueness: 4-(4-Hydroxyphenyl)benzaldehyde is unique due to its dual phenyl rings and the specific positioning of the hydroxyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .

Properties

IUPAC Name

4-(4-hydroxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWJPGMZEAYDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374729
Record name 4-(4-hydroxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100980-82-3
Record name 4-(4-hydroxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4′-{[tert-butyl(dimethyl)silyl]oxy}-1,1′-biphenyl-4-carbaldehyde (320 mg, 1.03 mmol), anhydrous KF (120 mg, 2.06 mmol) and 48% aqueous HBr (35 ul, 0.31 mmol) in 6 mL dry DMF was stirred at room temperature under N2 for 1 h. TLC indicated starting material present and therefore more 48% aqueous HBr (35 uL, 0.31 mmol) was added into the reaction and the mixture was continued to stir for 1.5 h. The mixture was then poured, with cooling, into 1 N aqueous HCl (30 mL). The aqueous mixture was extracted with EtOAc (3×). The combined extracts were washed with saturated NaCl solution, and dried over Na2SO4. The solvent was evaporated under reduced pressure and the product (100%) which was used directly in the next step. 1H NMR (DMSO-d6): δ 6.89 (2H, d, J=8.43 Hz), 7.63 (2H, d, J=8.46 Hz), 7.83 (2H, d, J=8.16 Hz), 7.94 (2H, d, J=8.02 Hz), 9.79 (1H, s), 10.01 (1H, s).
Name
4′-{[tert-butyl(dimethyl)silyl]oxy}-1,1′-biphenyl-4-carbaldehyde
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
35 μL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
35 μL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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